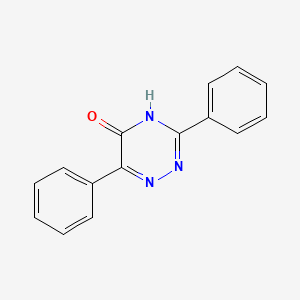

3,6-Diphenyl-1,2,4-triazin-5-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-diphenyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15-13(11-7-3-1-4-8-11)17-18-14(16-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBZXBMCQXEFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(NC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340985 | |

| Record name | 3,6-diphenyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36214-25-2 | |

| Record name | 3,6-diphenyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,6-Diphenyl-1,2,4-triazin-5-ol

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 3,6-diphenyl-1,2,4-triazin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development. It will detail the prevalent synthetic route, elucidate the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss the characterization of the final product. The significance of the this compound scaffold as a pharmacophore, particularly in the development of selective COX-2 inhibitors, will also be highlighted.[1][2][3]

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a prominent heterocyclic motif that has garnered considerable attention in the field of medicinal chemistry due to its diverse pharmacological activities.[4] Derivatives of 1,2,4-triazine have been reported to exhibit a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] The subject of this guide, this compound, and its tautomeric form, 5,6-diphenyl-1,2,4-triazin-3(2H)-one, serve as a crucial scaffold for the development of novel therapeutic agents.[1][6] Notably, this core structure is a key pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors, which are a cornerstone in the management of inflammation and pain.[1]

The rationale for focusing on the synthesis of this specific molecule stems from its utility as a foundational building block. The phenyl groups at positions 3 and 6, and the hydroxyl/oxo group at position 5, offer sites for further functionalization, enabling the creation of a library of derivatives with potentially enhanced biological activity and selectivity.

The Core Synthesis: Cyclocondensation of Benzil and Semicarbazide

The most established and efficient method for the synthesis of this compound is the cyclocondensation reaction between benzil (1,2-diphenylethane-1,2-dione) and semicarbazide.[1][6] This reaction proceeds in a two-step sequence within a one-pot synthesis: the initial formation of a semicarbazone intermediate, followed by an intramolecular cyclization to yield the final 1,2,4-triazine ring.

Reaction Mechanism

The reaction commences with the nucleophilic attack of the terminal amino group of semicarbazide on one of the carbonyl carbons of benzil. This is followed by dehydration to form the benzil monosemicarbazone intermediate. The subsequent and rate-determining step is the intramolecular cyclization, where the amide nitrogen of the semicarbazone moiety attacks the remaining carbonyl group of the benzil backbone. This is followed by another dehydration step to yield the stable aromatic 1,2,4-triazine ring. The use of a base, such as sodium acetate, facilitates the deprotonation of the semicarbazide hydrochloride, liberating the free base to initiate the reaction, and also aids in the cyclization step.[1]

A tentative mechanism for this reaction is illustrated below.[7]

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (per 0.01 mol scale) |

| Benzil | C₁₄H₁₀O₂ | 210.23 | 2.10 g (0.01 mol) |

| Semicarbazide Hydrochloride | CH₆ClN₃O | 111.52 | 1.12 g (0.01 mol) |

| Anhydrous Sodium Acetate | C₂H₃NaO₂ | 82.03 | 1.64 g (0.02 mol) |

| Ethanol (95% or absolute) | C₂H₅OH | 46.07 | 50 mL |

| Deionized Water | H₂O | 18.02 | For washing and precipitation |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzil (2.10 g, 0.01 mol), semicarbazide hydrochloride (1.12 g, 0.01 mol), and anhydrous sodium acetate (1.64 g, 0.02 mol).[1]

-

Solvent Addition: Add 50 mL of ethanol to the flask.[1]

-

Reflux: Heat the mixture to reflux with continuous stirring. The reaction is typically allowed to proceed for 4 to 6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Precipitation: After the reaction is complete, as indicated by TLC, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 200 mL of cold deionized water. This will cause the crude product to precipitate out of the solution.[1]

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts and unreacted starting materials. Allow the crude product to air-dry or dry in a desiccator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[1] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to obtain the final product, this compound.

Expected Yield and Physical Properties

-

Yield: The typical yield for this reaction is in the range of 70-85%.

-

Appearance: The purified product is a white to off-white crystalline solid.

-

Melting Point: The reported melting point is approximately 224-226 °C.

Characterization of this compound

The structural confirmation of the synthesized compound is crucial and is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~1650 (C=O stretch, amide), ~1600 (C=N stretch), ~1560 (C=C stretch, aromatic), ~3050 (C-H stretch, aromatic).[6] |

| ¹H-NMR (DMSO-d₆, δ ppm) | A multiplet in the range of 7.30-8.30 ppm corresponding to the 10 aromatic protons of the two phenyl rings. A singlet at approximately 10.9 ppm corresponding to the N-H proton of the triazine ring.[6] |

| ¹³C-NMR (DMSO-d₆, δ ppm) | Signals in the range of 125-136 ppm corresponding to the aromatic carbons. A peak around 154 ppm for the C=O (amide) carbon and a signal around 167 ppm for the C=N carbon.[6] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) should be observed at m/z = 249.27, corresponding to the molecular formula C₁₅H₁₁N₃O.[8] |

Biological Significance and Applications

The this compound core is a privileged scaffold in medicinal chemistry. Its derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of the COX-2 enzyme.[1][2][3] The COX-2 enzyme is a key mediator in the inflammatory pathway, responsible for the synthesis of prostaglandins. The structural features of the diphenyl-triazinone scaffold allow for specific interactions within the active site of the COX-2 enzyme, leading to its inhibition.

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Conclusion

This technical guide has outlined a reliable and well-established protocol for the synthesis of this compound. The procedure, based on the cyclocondensation of benzil and semicarbazide, is robust and provides good yields of the target compound. The elucidation of the reaction mechanism, detailed experimental steps, and comprehensive characterization data provide a solid foundation for researchers to successfully synthesize and identify this important heterocyclic compound. The significance of the this compound scaffold as a platform for the development of novel anti-inflammatory agents underscores the importance of this synthetic protocol in the broader context of drug discovery and development.

References

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 549-563. [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2011). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (2016). Supplementary Information: Simultaneous improvement of emission color, singlet-triplet energy gap, and quantum efficiency of blue thermally activated delayed fluorescent emitters. The Royal Society of Chemistry. [Link]

-

Ali, H. A., Ismail, M. A., & Ghaith, E. A. (2023). Tentative mechanism for the synthesis of 1,2,4-triazines. ResearchGate. [Link]

-

Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2017). Synthesis and biological activities of some new 3-(substituted)-5,6-diphenyl-1,2,4-triazines. Journal of the Iranian Chemical Society, 14(10), 2165-2178. [Link]

-

El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2016). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. Mini-Reviews in Organic Chemistry, 13(4), 299-313. [Link]

-

ResearchGate. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents. ResearchGate. [Link]

-

PubMed. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6-diphenyl-1,2,4-triazin-3(2H)-one derivatives bearing 5-substituted 1,3,4-oxadiazole as potential anti-inflammatory and analgesic agents. PubMed. [Link]

-

International Journal of Pharma Sciences and Research. (2015). 1,2,4-Triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 6(8), 1000-1014. [Link]

-

PubMed. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. PubMed. [Link]

-

PubChem. (n.d.). 5,6-diphenyl-1,2,4-triazin-3(2H)-one. National Center for Biotechnology Information. [Link]

-

ARKAT USA, Inc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6-diphenyl-1,2,4-triazin-3(2H)-one derivatives bearing 5-substituted 1,3,4-oxadiazole as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsr.info [ijpsr.info]

- 5. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 7. researchgate.net [researchgate.net]

- 8. 5,6-diphenyl-1,2,4-triazin-3(2H)-one | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]

Characterization of 3,6-Diphenyl-1,2,4-triazin-5-ol: A Technical Guide for Advanced Research

Introduction: The 1,2,4-Triazine Scaffold as a Privileged Structure

The 1,2,4-triazine ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns make it a cornerstone for the development of novel therapeutic agents. Derivatives of 1,2,4-triazine are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The introduction of bulky aryl substituents at the 5- and 6-positions, in particular, has been a successful strategy in creating drug candidates with high target affinity and specificity.[4][5]

This technical guide provides an in-depth characterization of a specific, yet underexplored, member of this family: 3,6-Diphenyl-1,2,4-triazin-5-ol . Due to the limited direct experimental literature on this exact molecule, this document synthesizes information from closely related analogues and fundamental chemical principles to provide a robust predictive framework for its synthesis, characterization, and potential applications. We will delve into the critical aspect of tautomerism, which governs the structural and electronic properties of this compound, and provide detailed, reasoned protocols and data interpretations to guide researchers in their work.

Part 1: Synthesis and Structural Elucidation

Proposed Synthetic Pathway: Cyclocondensation

The most logical and efficient route to the 3,6-diphenyl-1,2,4-triazin-5-one core is the cyclocondensation of an α-dicarbonyl compound with a semicarbazide derivative. The synthesis commences with benzil (1,2-diphenylethane-1,2-dione) and semicarbazide hydrochloride.

Causality of Experimental Design:

-

Starting Materials: Benzil provides the C5-C6 diphenyl backbone. Semicarbazide hydrochloride is the ideal reagent to introduce the N1, N2, N4, and C3 atoms of the triazine ring, along with the oxygen at the C5 position (which becomes the C5-ol/one).

-

Solvent System: A protic solvent like ethanol or a mixture of ethanol and water is chosen to facilitate the dissolution of the reactants, particularly the semicarbazide salt.

-

Catalyst/Base: A mild base, such as sodium acetate or sodium bicarbonate, is required to neutralize the hydrochloride of the semicarbazide, liberating the free base in situ to initiate the nucleophilic attack on the carbonyl carbons of benzil. This avoids the need to isolate the unstable free semicarbazide.

-

Reaction Control: The reaction is typically performed under reflux to provide the necessary activation energy for the cyclization and subsequent dehydration steps, driving the reaction to completion.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 3,6-Diphenyl-1,2,4-triazin-5(4H)-one

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine benzil (e.g., 21.0 g, 0.1 mol), semicarbazide hydrochloride (e.g., 11.2 g, 0.1 mol), and sodium acetate trihydrate (e.g., 13.6 g, 0.1 mol).

-

Solvent Addition: Add 150 mL of a 1:1 mixture of ethanol and deionized water.

-

Reaction Execution: Heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

-

Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

-

Drying: Dry the product under vacuum at 60 °C to yield the title compound, typically as a pale yellow or off-white solid. Recrystallization from ethanol or acetic acid can be performed for further purification if necessary.

The Critical Role of Tautomerism

A pivotal characteristic of this compound is its existence in a tautomeric equilibrium with its keto form, 3,6-Diphenyl-1,2,4-triazin-5(4H)-one . This equilibrium involves the migration of a proton between the oxygen atom at C5 and the nitrogen atom at N4.[6][7] For most related structures, the keto (amide) form is thermodynamically more stable and predominates, especially in the solid state.[5][8] However, the enol (imino-alcohol) form can be present in solution and is crucial for understanding the compound's reactivity.

Caption: Keto-enol tautomerism of the title compound.

The predominance of the keto form is due to the greater strength of the C=O double bond compared to the C=C double bond and the stability conferred by the amide resonance. Spectroscopic analysis is essential to probe this equilibrium.

Part 2: Spectroscopic and Physicochemical Characterization (Predicted)

The following data are predicted based on the analysis of structurally similar 1,2,4-triazine derivatives and fundamental spectroscopic principles.[9][10][11][12] The characterization will primarily reflect the more stable keto tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can provide evidence for the tautomeric form present.[13][14]

Table 1: Predicted NMR Data for 3,6-Diphenyl-1,2,4-triazin-5(4H)-one

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| Phenyl H | 7.40 - 8.20 | m | Complex multiplet for the 10 protons of the two phenyl rings. Protons ortho to the triazine ring will be further downfield. |

| N4-H | 12.0 - 13.5 | br s | Broad singlet, exchangeable with D₂O. The downfield shift is characteristic of an amide proton involved in hydrogen bonding. |

| ¹³C NMR | |||

| C=O (C5) | ~160 | - | Carbonyl carbon of the triazinone ring. |

| C3, C6 | ~145 - 155 | - | Carbons of the triazine ring attached to the phenyl groups. |

| Phenyl C | 128 - 135 | - | Multiple signals corresponding to the carbons of the two phenyl rings. |

-

Expert Insight: The observation of a broad singlet in the ¹H NMR spectrum around 12-13 ppm that disappears upon addition of a drop of D₂O would be strong evidence for the N4-H proton of the keto tautomer. The absence of a distinct signal for an O-H proton in the typical 5-10 ppm range further supports the predominance of the keto form in common NMR solvents like DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups and distinguishing between the keto and enol tautomers.[10][15][16]

Table 2: Predicted Key IR Absorption Bands (cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Tautomer |

|---|---|---|---|

| 3200 - 3100 | Medium, Broad | N-H stretch | Keto |

| ~3400 | Medium, Broad | O-H stretch | Enol (if present) |

| ~1680 | Strong | C=O stretch (Amide I band) | Keto |

| 1610 - 1580 | Medium-Strong | C=N stretch, C=C stretch (aromatic) | Both |

| ~1500 | Medium | N-H bend | Keto |

| 770, 690 | Strong | C-H out-of-plane bend (monosubstituted Ph) | Both |

-

Self-Validating Protocol: The most definitive band for confirming the keto structure is the strong C=O stretch expected around 1680 cm⁻¹. Its presence, coupled with a broad N-H stretch and the absence of a strong, broad O-H band, provides compelling evidence for the 3,6-Diphenyl-1,2,4-triazin-5(4H)-one structure in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Expected Molecular Ion: For C₁₅H₁₁N₃O, the exact mass is 249.0902 g/mol . A high-resolution mass spectrometer (HRMS) should detect a molecular ion peak [M+H]⁺ at m/z 250.0975.

-

Predicted Fragmentation Pattern: Electron Impact (EI) or Electrospray Ionization (ESI) would likely lead to characteristic fragmentation.[17][18][19][20] Key fragmentation pathways for the 1,2,4-triazine core often involve:

-

Loss of N₂ (28 Da).

-

Loss of HCN (27 Da).

-

Cleavage yielding phenyl-containing fragments (e.g., C₆H₅CN⁺ at m/z 103, C₆H₅⁺ at m/z 77).

-

Loss of CO from the keto form.

-

Physicochemical Properties (Predicted)

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: Expected to be relatively high (>200 °C) due to the planar aromatic structure and potential for intermolecular hydrogen bonding in the solid state. For comparison, the related 3,5-diphenyl-1,2,4-triazin-6(1H)-one has a defined crystal structure.[21][22]

-

Solubility: Likely to be poorly soluble in water and nonpolar solvents like hexane. It is expected to show moderate solubility in polar aprotic solvents such as DMSO, DMF, and THF, and some solubility in hot ethanol or acetic acid.

Part 3: Potential Applications in Drug Development

The 5,6-diaryl-1,2,4-triazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[4][5] Therefore, this compound represents a valuable template for the design of novel therapeutic agents.

-

Anticancer Activity: Many 1,2,4-triazine derivatives function as kinase inhibitors, which are crucial in cancer signaling pathways. This compound could be explored for its inhibitory activity against targets like VEGFR, EGFR, or CDKs.[23]

-

Anti-inflammatory and Analgesic Agents: The triazine core has been incorporated into molecules designed as inhibitors of inflammatory mediators, showing potential for treating inflammatory diseases.[24]

-

Antimicrobial Agents: The nitrogen-rich heterocyclic system is a common feature in antimicrobial drugs. This compound could serve as a starting point for developing new antibacterial or antifungal agents.[3][25]

The N4-H and the exocyclic oxygen (as either a hydroxyl or carbonyl group) provide key hydrogen bonding sites, which are critical for molecular recognition and binding within the active sites of enzymes and receptors.

Conclusion

This technical guide provides a comprehensive, predictive characterization of this compound. By synthesizing data from established chemical principles and closely related analogues, we have outlined a robust framework for its synthesis, structural analysis, and spectroscopic identification. The critical role of keto-enol tautomerism has been highlighted as fundamental to its structure and reactivity. The detailed protocols and predicted data herein are intended to empower researchers, scientists, and drug development professionals to confidently synthesize, characterize, and explore the therapeutic potential of this promising molecule and its future derivatives.

References

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tdx.cat [tdx.cat]

- 5. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Sci-Hub [sci-hub.kr]

- 12. (Hetero)Arene Ring-Fused [1,2,4]Triazines [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. aseestant.ceon.rs [aseestant.ceon.rs]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. tsijournals.com [tsijournals.com]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and analgesic-anti-inflammatory activities of some 1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to the Spectral Data of 3,6-Diphenyl-1,2,4-triazin-5-ol and its Tautomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data of 3,6-diphenyl-1,2,4-triazin-5-ol. Due to the prevalence of keto-enol tautomerism in heterocyclic systems, this molecule predominantly exists as its keto tautomer, 3,6-diphenyl-1,2,4-triazin-5(4H)-one . This document will focus on the spectral characterization of this more stable keto form, offering predicted ¹H and ¹³C NMR spectral data based on established principles and data from analogous structures. Furthermore, a detailed, field-proven protocol for its synthesis is provided, alongside an exploration of the underlying chemical principles.

Introduction: The Significance of 1,2,4-Triazinones

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitution pattern and the tautomeric form of these molecules are critical determinants of their pharmacological profiles. An accurate understanding of their spectral characteristics is paramount for unambiguous structure elucidation, quality control in synthesis, and for studying their interactions with biological targets. 3,6-diphenyl-1,2,4-triazin-5(4H)-one serves as a key exemplar of this important class of compounds.

Tautomerism: The Keto-Enol Equilibrium

The potential for tautomerism between the enol form (this compound) and the keto form (3,6-diphenyl-1,2,4-triazin-5(4H)-one) is a crucial aspect of its chemistry. In the vast majority of cases for related heterocyclic systems, the keto form is thermodynamically more stable, and this is the species predominantly observed in solution and the solid state. This guide will, therefore, focus on the characterization of the keto tautomer.

Experimental Protocol: Synthesis of 3,6-Diphenyl-1,2,4-triazin-5(4H)-one

The synthesis of 3,6-diphenyl-1,2,4-triazin-5(4H)-one is reliably achieved through the cyclocondensation of benzil with semicarbazide hydrochloride. This method is robust and widely applicable for the synthesis of a variety of 1,2,4-triazinone derivatives.

Materials:

-

Benzil

-

Semicarbazide hydrochloride

-

Anhydrous Sodium Acetate

-

Ethanol (95% or absolute)

-

Deionized Water

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine benzil (10.5 g, 0.05 mol), semicarbazide hydrochloride (5.6 g, 0.05 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).

-

Solvent Addition: Add 100 mL of 95% ethanol to the flask.

-

Reflux: Heat the mixture to reflux with constant stirring. The reaction is typically complete within 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will begin to precipitate out of the solution.

-

Isolation: Pour the cooled reaction mixture into 500 mL of cold deionized water to ensure complete precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid thoroughly with cold deionized water to remove any inorganic byproducts.

-

Drying and Recrystallization: Dry the crude product in a vacuum oven. For purification, recrystallize the solid from ethanol to yield pale yellow crystals of 3,6-diphenyl-1,2,4-triazin-5(4H)-one.

Causality Behind Experimental Choices:

-

Sodium Acetate: Semicarbazide is used as its hydrochloride salt. The sodium acetate acts as a base to neutralize the HCl, liberating the free semicarbazide in situ for the condensation reaction. An excess is used to ensure complete neutralization.

-

Ethanol as Solvent: Ethanol is an excellent solvent for the reactants and facilitates the reaction at a convenient reflux temperature. It is also a suitable solvent for recrystallization.

-

Precipitation in Water: The product is sparingly soluble in water, allowing for efficient isolation and removal of water-soluble impurities.

Predicted NMR Spectral Data

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to be dominated by signals from the two phenyl rings and a characteristic signal for the N-H proton of the triazinone ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 12.0 - 13.0 | broad singlet | 1H | N-H | The N-H proton in a heterocyclic amide-like system is typically deshielded and appears as a broad singlet at a low field. This chemical shift is sensitive to concentration and temperature. |

| ~ 7.80 - 8.00 | multiplet | 4H | ortho-protons of phenyl rings | The protons ortho to the carbon attached to the triazine ring are expected to be the most deshielded of the phenyl protons due to the electron-withdrawing nature of the triazine ring. |

| ~ 7.30 - 7.60 | multiplet | 6H | meta- and para-protons of phenyl rings | These protons will appear as a complex multiplet in the aromatic region, at a slightly higher field than the ortho-protons. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon NMR spectrum will show signals for the carbonyl carbon, the carbons of the triazine ring, and the carbons of the two phenyl rings.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 160 - 165 | C=O | The carbonyl carbon of the triazinone ring is expected to resonate at a low field, typical for amide-like carbonyls. |

| ~ 150 - 158 | C3 and C6 of triazine ring | The carbons of the triazine ring attached to the phenyl groups will be significantly deshielded. |

| ~ 145 - 150 | C5 of triazine ring | The carbon bearing the carbonyl group will also be in the downfield region. |

| ~ 130 - 135 | ipso-Carbons of phenyl rings | The carbons of the phenyl rings directly attached to the triazine ring. |

| ~ 128 - 130 | ortho- and para-Carbons of phenyl rings | These carbons will appear in the typical aromatic region. |

| ~ 125 - 128 | meta-Carbons of phenyl rings | These carbons are generally the most shielded of the aromatic carbons. |

Visualization of Key Structural Features and Synthetic Pathway

To further elucidate the structure and synthesis, the following diagrams are provided.

Caption: Molecular structure of 3,6-diphenyl-1,2,4-triazin-5(4H)-one.

An In-Depth Technical Guide to the Infrared Spectroscopy of 3,6-Diphenyl-1,2,4-triazin-5-ol

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 3,6-diphenyl-1,2,4-triazin-5-ol. It is intended for researchers, scientists, and professionals in drug development who are utilizing vibrational spectroscopy for the structural characterization of heterocyclic compounds. This document delves into the theoretical underpinnings of the molecule's spectral features, with a strong emphasis on the pivotal role of tautomerism, and provides a field-proven experimental protocol for acquiring high-quality spectral data.

Introduction: The Structural Dichotomy of this compound

This compound (C₁₅H₁₁N₃O) is a heterocyclic compound of interest in medicinal chemistry due to the broad biological activities associated with the 1,2,4-triazine scaffold. Infrared spectroscopy is a powerful, non-destructive technique for confirming the molecular structure of such compounds by identifying their functional groups and probing the nature of their chemical bonds.

A critical aspect of the molecular structure of this compound is its existence in two potential tautomeric forms: the enol form (this compound) and the keto form (3,6-diphenyl-1,2,4-triazin-5(4H)-one). The tautomeric equilibrium, which involves the migration of a proton, dictates the presence of specific functional groups and thus fundamentally shapes the resulting IR spectrum. Computational and experimental studies on analogous 1,2,4-triazin-5-one systems have consistently shown that the keto form is the more stable and predominant tautomer in the solid state[1][2]. Therefore, the interpretation of the IR spectrum must be approached with the understanding that the molecular structure is best represented by the keto tautomer.

Caption: Keto-enol tautomerism in this compound.

Predicted Vibrational Spectrum and Key Band Assignments

While a definitive, fully assigned experimental spectrum for this specific molecule is not widely published, a reliable prediction of its key IR absorption bands can be synthesized from data on analogous substituted 1,2,4-triazine derivatives[3][4]. The analysis will focus on the more stable keto tautomer, 3,6-diphenyl-1,2,4-triazin-5(4H)-one.

The spectrum can be divided into several key regions:

-

High-Frequency Region (3500 - 2800 cm⁻¹): This region is dominated by N-H and C-H stretching vibrations. A broad absorption band is expected for the N-H stretch of the triazine ring, typically centered around 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations from the two phenyl rings will appear as a series of sharp, medium-intensity bands just above 3000 cm⁻¹.

-

Carbonyl and Double Bond Region (1800 - 1500 cm⁻¹): This is a highly diagnostic region. A strong, sharp absorption band corresponding to the C=O stretching vibration of the cyclic amide (lactam) group is expected between 1680 and 1740 cm⁻¹[3]. The C=N stretching vibration of the triazine ring will likely appear as a medium to strong band around 1600-1620 cm⁻¹[4]. Aromatic C=C stretching vibrations from the phenyl rings will also be present in this region, typically as a series of bands between 1600 and 1450 cm⁻¹.

-

Fingerprint Region (1500 - 600 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule, arising from C-N stretching, C-H in-plane and out-of-plane bending, and various ring deformation modes. Aromatic C-H out-of-plane bending vibrations are particularly useful for confirming the substitution pattern of the phenyl rings and typically appear as strong bands between 900 and 675 cm⁻¹.

The following table summarizes the expected key vibrational frequencies and their assignments based on the analysis of related structures.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3400 - 3200 | Medium, Broad | Characteristic of the lactam N-H in the keto tautomer. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium, Sharp | Arises from the two phenyl substituent groups. |

| C=O Stretch | 1740 - 1680 | Strong, Sharp | A key indicator of the predominant keto tautomer[3]. |

| C=N Stretch | 1620 - 1600 | Medium to Strong | Characteristic of the 1,2,4-triazine ring system[4]. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Multiple bands expected from the phenyl rings. |

| N-H Bend | 1550 - 1520 | Medium | Often coupled with other vibrations in the ring. |

| C-N Stretch | 1350 - 1200 | Medium to Strong | Associated with the triazine ring framework. |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Bands are diagnostic of mono-substitution on the phenyl rings. |

Experimental Protocol: Acquiring the FTIR Spectrum

For solid powder samples like this compound, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its minimal sample preparation, speed, and high reproducibility[5][6]. The following protocol outlines the steps for acquiring a high-quality spectrum using a standard ATR-FTIR spectrometer.

Caption: Experimental workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology

-

Instrument Preparation and Background Collection:

-

Causality: A clean ATR crystal is paramount to prevent spectral contamination from previous samples. The background scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the crystal itself. This spectrum is automatically subtracted from the sample spectrum to provide data originating solely from the analyte[6].

-

Protocol:

-

Visually inspect the ATR crystal (typically diamond or zinc selenide) for any residue.

-

Clean the crystal surface using a lint-free wipe lightly dampened with a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.

-

Initiate the background scan using the spectrometer's software. Standard parameters are typically a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans.

-

-

-

Sample Application:

-

Causality: Direct and uniform contact between the solid sample and the ATR crystal is essential for the evanescent wave to penetrate the sample effectively, which is necessary for a strong, high-quality signal[3][5].

-

Protocol:

-

Place a small amount of the this compound powder (a few milligrams is sufficient) onto the center of the ATR crystal.

-

Lower the instrument's pressure arm until it makes firm and even contact with the powder. The applied pressure ensures intimate contact across the crystal surface.

-

-

-

Data Acquisition and Post-Measurement:

-

Causality: Signal averaging over multiple scans improves the signal-to-noise ratio. An ATR correction algorithm is often applied to account for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum more comparable to a traditional transmission spectrum[6].

-

Protocol:

-

Initiate the sample scan using the same parameters as the background collection.

-

Once the scan is complete, the software will display the background-corrected absorbance spectrum.

-

If the software provides an option for an ATR correction, apply it to the spectrum.

-

Raise the pressure arm. Clean the sample powder from the crystal and the tip of the pressure arm using a dry, lint-free wipe, followed by a solvent-dampened wipe as described in step 1.

-

-

Conclusion

The infrared spectrum of this compound is fundamentally defined by the predominance of its keto tautomer in the solid state. This leads to a characteristic spectral signature that includes a strong carbonyl absorption between 1740-1680 cm⁻¹ and a broad N-H stretch in the 3400-3200 cm⁻¹ region. By leveraging modern ATR-FTIR techniques and understanding the principles of tautomerism, researchers can reliably use infrared spectroscopy to confirm the structural integrity and identity of this and related heterocyclic compounds, ensuring the quality and validity of their work in drug discovery and materials science.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Bede, L., et al. (2021). Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory. Journal of Molecular Modeling, 27(5), 147. Available at: [Link]

-

Mohamed, G. G., et al. (2021). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Materials, 14(21), 6619. Available at: [Link]

-

Padgett II, W. M., & Hamner, W. F. (1958). The Infrared Spectra of Some Derivatives of 1,3,5-Triazine. Journal of the American Chemical Society, 80(4), 803–808. Available at: [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

Saeed, S., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5469. Available at: [Link]

-

Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Youssef, M. M., et al. (2018). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. Journal of Heterocyclic Chemistry, 55(8), 1936-1946. Available at: [Link]

Sources

An In-depth Guide to the Mass Spectrometric Analysis of 3,6-Diphenyl-1,2,4-triazin-5-ol

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3,6-Diphenyl-1,2,4-triazin-5-ol (C₁₅H₁₁N₃O, Mol. Wt.: 249.27 g/mol ). Recognizing the limited availability of published mass spectra for this specific compound, this document leverages foundational principles of mass spectrometry and expert knowledge of heterocyclic compound fragmentation to propose a robust, best-practice analytical methodology. We will explore optimal ionization techniques, present a detailed, step-by-step protocol for high-resolution mass spectrometry, and delineate a predicted, chemically plausible fragmentation pathway. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for the characterization of this and structurally related molecules.

Introduction: The Analytical Imperative

This compound belongs to the 1,2,4-triazine class of heterocyclic compounds. Derivatives of this scaffold are known to possess a wide range of biological activities, making them compelling targets in medicinal chemistry and drug development.[1] Accurate structural characterization is the bedrock of such research, and mass spectrometry (MS) stands as an indispensable tool for confirming molecular weight and elucidating structural features through fragmentation analysis.[2]

The structure of this compound presents several key features that dictate its mass spectrometric behavior: a nitrogen-rich triazine core, two phenyl substituents, and a hydroxyl group, which can exist in tautomeric equilibrium with a keto form (5,6-diphenyl-1,2,4-triazin-3(2H)-one).[3] These functionalities influence the choice of ionization method and govern the subsequent fragmentation cascade. This guide will provide the causal reasoning behind the proposed analytical strategy, ensuring a trustworthy and reproducible approach.

Foundational Principles: Selecting the Right Ionization Technique

The choice of ionization technique is paramount for a successful MS experiment. The goal is to generate gas-phase ions of the analyte with maximum efficiency and minimal unintended degradation. For this compound, two primary techniques are considered: Electrospray Ionization (ESI) and Electron Ionization (EI).

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for generating intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, making it perfect for accurate mass determination.[4] The presence of the triazine nitrogens (which are basic) and the acidic hydroxyl group makes the molecule amenable to ionization in both positive and negative modes.[5] ESI is the preferred method for initial molecular weight confirmation and for subsequent tandem mass spectrometry (MS/MS) experiments to control fragmentation.[2]

-

Electron Ionization (EI): EI is a high-energy, "hard" ionization technique that induces extensive fragmentation.[6] While this can make it difficult to observe a strong molecular ion peak, the resulting fragmentation pattern serves as a reproducible "fingerprint" for the compound, which is invaluable for structural confirmation and library matching.[7] The fragmentation of aromatic and heterocyclic systems under EI is well-documented and provides predictable pathways for interpretation.[8][9]

Recommendation: A comprehensive analysis should employ both techniques. Start with LC-MS using ESI for confident molecular weight confirmation and controlled fragmentation studies. Follow up with GC-MS or direct inlet EI-MS to generate a referenceable fingerprint spectrum.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

3.1. Sample and System Preparation

-

Analyte Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Serially dilute this stock to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (for positive ion mode) or Water + 5 mM Ammonium Acetate (for negative ion mode).[10]

-

Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

-

Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to 95% over 15-20 minutes to elute the analyte.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5 µL.

-

3.2. Mass Spectrometer Parameters (ESI-Q-TOF)

-

Ionization Mode: ESI, Positive and Negative.

-

Capillary Voltage: +3.5 to +4.5 kV (Positive); -3.0 to -4.0 kV (Negative).

-

Source Temperature: 100-120 °C.[2]

-

Desolvation Gas (N₂): Flow rate of 8-12 L/min at a temperature of 350-450 °C.

-

Acquisition Mode:

-

Full Scan (MS): Scan range of m/z 50-500 to detect the precursor ion.

-

Tandem MS (MS/MS): Use data-dependent acquisition (DDA) to automatically select the most intense precursor ion ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID).

-

-

Collision Energy (CID): Apply a stepped collision energy ramp (e.g., 10-40 eV) to observe a full range of fragment ions. Argon is typically used as the collision gas.[2]

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula C₁₅H₁₁N₃O gives an exact mass of 249.0902 Da.

4.1. ESI-MS (Positive Ion Mode) In positive mode, the molecule is expected to protonate on one of the triazine nitrogen atoms.

-

Precursor Ion: [M+H]⁺ at m/z 250.0975 .

4.2. Predicted Tandem MS (MS/MS) Fragmentation The fragmentation of the protonated molecule is predicted to proceed through several logical pathways driven by the stability of the triazine ring and the phenyl substituents.

-

Loss of Nitrogen (N₂): A common fragmentation pathway for many nitrogen-rich heterocycles is the elimination of a neutral nitrogen molecule (28.0061 Da). This is often a retro-Diels-Alder type reaction.

-

Loss of Carbon Monoxide (CO): The hydroxyl group can exist in its keto tautomer form, facilitating the loss of CO (27.9949 Da).

-

Cleavage of Phenyl Groups: The phenyl groups (C₆H₅, 77.0391 Da) can be cleaved. The charge may remain with the heterocyclic core or with the phenyl cation.

-

Sequential Losses: Combinations of these losses are expected, leading to a cascade of fragment ions. For example, the initial loss of N₂ could be followed by the loss of a phenyl group or CO.

The fragmentation of phenyl groups themselves can lead to characteristic ions, such as the loss of acetylene (C₂H₂) to yield an ion at m/z 51 from the m/z 77 phenyl cation.[11]

4.3. Summary of Predicted Fragment Ions

| Predicted m/z | Proposed Elemental Composition | Proposed Neutral Loss | Notes |

| 250.0975 | [C₁₅H₁₂N₃O]⁺ | - | Protonated Molecule ([M+H]⁺) |

| 222.0914 | [C₁₅H₁₂NO]⁺ | N₂ | Loss of molecular nitrogen from the triazine ring |

| 222.1026 | [C₁₄H₁₂N₃]⁺ | CO | Loss of carbon monoxide from the keto tautomer |

| 195.0808 | [C₁₄H₁₁N]⁺ | N₂, HCN | Sequential loss of N₂ and hydrogen cyanide |

| 145.0522 | [C₉H₇NO]⁺ | N₂, C₆H₅ | Loss of N₂ followed by a phenyl radical |

| 103.0422 | [C₇H₅N]⁺ | - | Benzoyl cation or related isomer |

| 77.0391 | [C₆H₅]⁺ | - | Phenyl cation |

Conclusion

This guide outlines an authoritative and scientifically-grounded methodology for the mass spectrometric analysis of this compound. By combining the strengths of both soft (ESI) and hard (EI) ionization techniques, researchers can achieve unambiguous molecular weight confirmation and detailed structural elucidation. The provided step-by-step protocol offers a self-validating workflow, while the predicted fragmentation pathway serves as a reliable roadmap for spectral interpretation. This comprehensive approach ensures high-quality, trustworthy data essential for advancing research in medicinal chemistry and related scientific fields.

References

- Frassanito, R., De Socio, G., Laura, D., & Rotilio, D. (n.d.). Determination of s-Triazine Metabolites: A Mass Spectrometric Investigation. American Chemical Society.

- Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4-Triazino-[2,1-a]-1,2,4-triazine Derivatives. (n.d.). Der Pharma Chemica.

- Application Notes and Protocols for the Mass Spectrometry Analysis of s-Triazine Compounds. (n.d.). BenchChem.

-

Banoub, J., Gentil, E., & Kiceniuk, J. (n.d.). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. (n.d.). ACS Publications. Retrieved from [Link]

-

Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino - ProQuest. (n.d.). ProQuest. Retrieved from [Link]

-

Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. (n.d.). ProQuest. Retrieved from [Link]

-

The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. (2012). PubMed. Retrieved from [Link]

-

Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

-

Electron ionization mass spectra of phosphorus-containing heterocycles. I. 1,4,4a,5,6,7,8,8a-Octahydro-2H-3,1,2-benzoxazaphosphinine 2-oxides. (n.d.). ResearchGate. Retrieved from [Link]

-

Electron Ionization Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Examining functional group-dependent effects on the ionization of lignin monomers using supercritical fluid chromatography/electrospray ionization mass spectrometry. (2024). PMC - NIH. Retrieved from [Link]

-

Fragmentation of phenyl radical cations in mass spectrometry. (2015). Chemistry Stack Exchange. Retrieved from [Link]

-

Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. (n.d.). RSC Publishing. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

-

Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (n.d.). ResearchGate. Retrieved from [Link]

-

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (n.d.). ResearchGate. Retrieved from [Link]

-

5,6-diphenyl-1,2,4-triazin-3(2H)-one. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. 5,6-diphenyl-1,2,4-triazin-3(2H)-one | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Examining functional group-dependent effects on the ionization of lignin monomers using supercritical fluid chromatography/electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]

- 9. Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of <i>N</i>-[5-Aminothiophen-2-yl]thioureas - ProQuest [proquest.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Unveiling the Solid-State Architecture of 3,6-Diphenyl-1,2,4-triazin-5-ol: A Technical Guide to its Crystalline Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the crystal structure of 3,6-Diphenyl-1,2,4-triazin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes crystallographic data from closely related 1,2,4-triazine derivatives to project a likely structural model. By examining the principles of tautomerism, intermolecular interactions, and crystal packing observed in analogous compounds, we offer a comprehensive and scientifically grounded perspective on the solid-state characteristics of this molecule. This guide will delve into the anticipated molecular geometry, crystal system, and the supramolecular architecture, providing valuable insights for researchers engaged in the design and development of novel therapeutics based on the 1,2,4-triazine scaffold.

Introduction: The Significance of the 1,2,4-Triazine Core

The 1,2,4-triazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure and their ability to interact with biological targets. Understanding the crystal structure of these molecules is paramount, as it provides a precise map of atomic positions, bond lengths, and angles, which in turn dictates their physical and chemical properties, such as solubility, stability, and bioavailability. Furthermore, knowledge of the crystal packing and intermolecular interactions is crucial for rational drug design, enabling the optimization of solid-state properties and the prediction of molecular recognition patterns.

Tautomerism: A Key Consideration for this compound

A critical aspect of the chemistry of this compound is its potential for tautomerism. The hydroxyl group at the 5-position can exist in equilibrium with its keto form, 5,6-diphenyl-1,2,4-triazin-3(2H)-one. This lactam-lactim tautomerism is a common feature in heterocyclic compounds containing a hydroxyl group adjacent to a ring nitrogen atom.

Caption: Lactam-lactim tautomerism in this compound.

In the solid state, it is highly probable that the equilibrium shifts predominantly to one tautomer, which will then dictate the observed crystal structure. Based on studies of similar heterocyclic systems, the keto (lactam) form is often more stable and therefore more likely to be the one that crystallizes. For the remainder of this guide, we will proceed with the assumption that the crystal structure is that of the 5,6-diphenyl-1,2,4-triazin-3(2H)-one tautomer.

Projected Crystal Structure: Insights from Analogous Compounds

In the absence of direct experimental data for this compound, we can infer its likely crystallographic properties by examining the structures of closely related 1,2,4-triazine derivatives that have been characterized by single-crystal X-ray diffraction.

Anticipated Crystallographic Parameters

Based on the analysis of various substituted 1,2,4-triazines, we can project the following crystallographic parameters for 5,6-diphenyl-1,2,4-triazin-3(2H)-one.

| Parameter | Projected Value | Rationale based on Analogous Compounds |

| Crystal System | Monoclinic or Triclinic | Many reported 1,2,4-triazine derivatives crystallize in these systems due to their relatively low symmetry.[2][3][4] |

| Space Group | P2₁/c or P-1 | These are common centrosymmetric space groups for organic molecules.[4][5] |

| Molecules per Unit Cell (Z) | 2 or 4 | This is typical for small to medium-sized organic molecules. |

Molecular Geometry and Conformation

The molecular structure of 5,6-diphenyl-1,2,4-triazin-3(2H)-one is expected to be largely planar with respect to the central triazine ring. However, the two phenyl rings are likely to be twisted out of the plane of the triazine ring to minimize steric hindrance. The dihedral angles between the triazine ring and the phenyl rings are anticipated to be in the range of 10-60 degrees. For instance, in 3-methylsulfanyl-5-phenyl-1,2,4-triazine, the dihedral angle between the triazine and phenyl rings is 11.77°.[2] In 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine, the dihedral angles with the two phenyl rings are 53.35° and 50.43°.[3]

Supramolecular Architecture: The Role of Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of non-covalent interactions. For 5,6-diphenyl-1,2,4-triazin-3(2H)-one, the following intermolecular interactions are expected to play a crucial role in stabilizing the crystal lattice.

Hydrogen Bonding

The presence of an N-H donor and a C=O acceptor in the lactam tautomer strongly suggests the formation of intermolecular hydrogen bonds. These hydrogen bonds are likely to be a dominant feature in the crystal packing, potentially forming dimers or extended chains. In many crystalline structures of related compounds, N-H···N and N-H···O hydrogen bonds are observed.[3][6]

π-π Stacking Interactions

The multiple aromatic rings in the molecule provide ample opportunity for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are expected to contribute significantly to the overall stability of the crystal structure. Centroid-to-centroid distances for such interactions are typically in the range of 3.3 to 3.8 Å.[2]

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. 3-Methylsulfanyl-5-phenyl-1,2,4-triazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations [mdpi.com]

- 5. Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative [mdpi.com]

- 6. researchgate.net [researchgate.net]

Tautomeric Landscapes of 3,6-Diphenyl-1,2,4-triazin-5-ol: A Technical Guide for Drug Discovery and Development

Abstract

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. The biological function of these molecules is intrinsically linked to their three-dimensional structure and, critically, their tautomeric state. This guide provides an in-depth technical exploration of the tautomerism in 3,6-diphenyl-1,2,4-triazin-5-ol, a representative member of this important class of heterocyclic compounds. We will delve into the synthesis, potential tautomeric forms, and the analytical and computational methodologies required to elucidate the predominant tautomers in various environments. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structural dynamics of 1,2,4-triazine derivatives.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery.[1] The ability of a molecule to exist in different tautomeric forms can significantly influence its physicochemical properties, such as solubility, lipophilicity, and crystal packing. Consequently, the tautomeric state of a drug molecule can directly impact its pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and receptor-binding affinity.

For heterocyclic compounds like 1,2,4-triazines, amide-imidol and keto-enol tautomerism are particularly prevalent.[2][3] The position of a labile proton can dramatically alter the molecule's hydrogen bonding capabilities and overall electronic distribution, thereby modulating its interaction with biological targets.[4] A comprehensive understanding and characterization of the tautomeric landscape of a drug candidate are, therefore, not merely academic exercises but essential components of a robust drug development program. This guide focuses on this compound as a case study to illustrate the principles and techniques for investigating tautomerism in this important class of molecules.

Synthesis of this compound

The synthesis of this compound, often named by its keto tautomer 3,6-diphenyl-1,2,4-triazin-5(4H)-one, can be achieved through several synthetic routes. A common and effective method involves the cyclocondensation of an α-keto ester with an aminoguanidine derivative.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Ethyl benzoylformate

-

Aminoguanidine bicarbonate

-

Sodium ethoxide

-

Ethanol, absolute

-

Glacial acetic acid

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add an equimolar amount of aminoguanidine bicarbonate and stir until dissolved.

-

Addition of α-Keto Ester: Slowly add an equimolar amount of ethyl benzoylformate to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Precipitation: After completion of the reaction, cool the mixture to room temperature and neutralize it with glacial acetic acid. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

The Tautomeric Forms of this compound

This compound can theoretically exist in several tautomeric forms due to the migration of a proton. The principal tautomers are the hydroxy (enol-like), the oxo (keto-like or amide) forms, which can be further subdivided based on the position of the proton on the triazine ring nitrogens.

The primary equilibrium to consider is between the hydroxy form (the "ol" tautomer) and the various oxo forms (the "one" tautomers). The relative stability of these tautomers is influenced by factors such as aromaticity of the triazine ring, intramolecular hydrogen bonding, and the electronic effects of the phenyl substituents.

Caption: Potential tautomeric forms of this compound.

Elucidating the Predominant Tautomer: A Multi-faceted Approach

Determining the predominant tautomeric form requires a combination of spectroscopic analysis, X-ray crystallography, and computational modeling.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shift of the labile proton (OH vs. NH) is a key indicator. In DMSO-d₆, an NH proton typically appears as a broad singlet at a downfield chemical shift (δ 10-14 ppm), while an OH proton may appear at a slightly lower chemical shift. The absence or presence of coupling to adjacent protons can also provide structural information.

-

¹³C NMR: The chemical shift of the C5 carbon is highly informative. In the keto tautomer, this carbon is a carbonyl carbon and will resonate at a significantly downfield position (typically >160 ppm). In the enol tautomer, the C5 carbon is attached to a hydroxyl group and will have a chemical shift more typical of an aromatic or olefinic carbon bearing an oxygen atom (typically 140-160 ppm).

Infrared (IR) Spectroscopy:

-

The presence of a strong absorption band in the region of 1650-1750 cm⁻¹ is indicative of a carbonyl (C=O) stretch, supporting the existence of a keto tautomer.

-

A broad absorption band in the region of 3200-3600 cm⁻¹ can be attributed to either an O-H or N-H stretching vibration. The exact position and shape of this band can provide clues about hydrogen bonding.

UV-Vis Spectroscopy:

-

The different tautomers will have distinct electronic transitions, resulting in different absorption maxima (λ_max). By comparing the experimental UV-Vis spectrum with spectra predicted for each tautomer using computational methods (e.g., TD-DFT), the predominant form in solution can often be identified.

| Spectroscopic Method | Key Diagnostic Feature for Keto Tautomer | Key Diagnostic Feature for Enol Tautomer |

| ¹H NMR | Broad singlet for NH proton (δ 10-14 ppm in DMSO-d₆) | Signal for OH proton (variable, typically lower δ than NH) |

| ¹³C NMR | C5 signal > 160 ppm (carbonyl carbon) | C5 signal ~140-160 ppm |

| IR Spectroscopy | Strong C=O stretch (1650-1750 cm⁻¹) | Absence of strong C=O stretch, presence of C=N and C-O stretches |

| UV-Vis Spectroscopy | Distinct λ_max corresponding to the chromophore | Different λ_max compared to the keto form |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. By precisely locating the positions of all atoms, including hydrogen atoms, the connectivity and bonding within the molecule can be definitively established. For many related heterocyclic compounds, the keto tautomer is found to be more stable in the solid state due to favorable intermolecular interactions, such as hydrogen bonding, which leads to more stable crystal packing. For instance, the crystal structure of 3-amino-1,2,4-triazin-5(2H)-one confirms the predominance of the amino-oxo form in the solid state.[5]

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of different tautomers in both the gas phase and in solution (using solvent models).[4][6]

Computational Workflow:

-

Structure Optimization: The geometries of all possible tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

-

Solvation Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

-

Relative Stability: The relative Gibbs free energies of the tautomers are calculated to predict their equilibrium populations.

Caption: Integrated workflow for tautomer elucidation.

Predicted Tautomeric Preference for this compound

Based on studies of analogous 1,2,4-triazin-5-one systems, it is highly probable that the keto (oxo) tautomers are more stable than the hydroxy (ol) tautomer .[6][7] The greater stability of the amide-like functionality and the potential for favorable intermolecular hydrogen bonding in the solid state often favor the keto form.

Among the keto tautomers, the relative stability of the 2H- and 4H-forms will depend on the electronic effects of the phenyl substituents and the overall aromaticity of the triazine ring in each form. Computational studies on similar systems have often shown that the 2H-tautomer is the most stable.[6]

Conclusion and Future Perspectives

The tautomeric state of this compound, and indeed all 1,2,4-triazine derivatives, is a critical determinant of their chemical and biological properties. A definitive characterization of the predominant tautomer in different environments is essential for rational drug design and the development of structure-activity relationships (SAR).

This guide has outlined the key theoretical considerations, synthetic protocols, and a comprehensive analytical and computational workflow for the in-depth study of tautomerism in this important heterocyclic system. While analogies to related structures provide a strong indication of the likely tautomeric preferences, rigorous experimental and computational studies on the specific molecule of interest are indispensable for unambiguous characterization. The methodologies described herein provide a robust framework for such investigations, ultimately enabling a deeper understanding of the molecular properties that govern the therapeutic potential of 1,2,4-triazine-based drug candidates.

References

-

Jalilian, M. R., & Zahedi-Tabrizi, M. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1020–1024. [Link]

-

da Silveira, L. P., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1368913. [Link]

-

Bede, L., et al. (2021). Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory. Journal of Molecular Modeling, 27(5), 147. [Link]

- Kais, N., et al. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). Journal of Chemical and Pharmaceutical Research, 8(7), 56-63.

- Abdel-Wahab, B. F., et al. (2012). Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. Journal of the Brazilian Chemical Society, 23, 1646-1651.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Agarwal, A., et al. (2010). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3191.

- Gopalakrishnan, S., et al. (2007). Tautomerism of bis(2,4-benzyloxy)-6-(5H)-one-1,3,5-triazine: A combined crystallographic and quantum-chemical investigation. Journal of Molecular Structure, 837(1-3), 11-18.

- Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350.

-

PubChem. (n.d.). 3,3'-(1,4-Phenylene)bis(5,6-diphenyl-1,2,4-triazine). Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). Retrieved from [Link]

- Claramunt, R. M., et al. (2000). A New Thiatriazine Isomer: Synthesis, Tautomerism, and Molecular Structure of 3,6-Diphenyl-4H-1,2,4,5-thiatriazine as a Precursor to the 1,2,4,5-Thiatriazinyl Radical. The Journal of Organic Chemistry, 65(4), 931–940.

-

ResearchGate. (n.d.). The amide-imidol tautomerism and bonding mode of the ligand. Retrieved from [Link]

- Fulle, S., & Schneider, G. (Eds.). (2006). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.

- Karczmarzyk, Z., et al. (2011). 3,5-Diphenyl-1,2,4-triazin-6(1H)-one: synthesis, and X-ray and DFT-calculated structures.

- Lin, C. I., et al. (2002). Crystal Structure of 3-Amino-1,2,4-triazin-5(2H)-one. Analytical Sciences: X-ray Structure Analysis Online, 18(1), 97-98.

-

YouTube. (2020, December 7). Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry. Retrieved from [Link]

- MDPI. (2019). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 24(1), 123.

- Shallal, M. A., & Hussien, H. Y. (2021). Synthesis and Characterization of New 1,3,5-Triazine Derivatives Based on Benzene Ring. Egyptian Journal of Chemistry, 64(12), 7203-7208.

-

Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][6]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][6]thiazin-4-one 1,1-dioxide. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 11), o590–o594.

- Al-Majid, A. M., et al. (2023).

-

PubChem. (n.d.). 3,3'-(1,4-Phenylene)bis(5,6-diphenyl-1,2,4-triazine). Retrieved from [Link]

-

PubChem. (n.d.). 5,6-diphenyl-1,2,4-triazin-3(2H)-one. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

fundamental properties of 3,6-Diphenyl-1,2,4-triazin-5-ol

An In-Depth Technical Guide to the Fundamental Properties of 3,6-Diphenyl-1,2,4-triazin-5-ol

Authored by: Gemini, Senior Application Scientist

Abstract